molecular formula C10H11ClFNO2 B2487564 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride CAS No. 1989671-40-0

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride

Cat. No. B2487564
CAS RN: 1989671-40-0
M. Wt: 231.65
InChI Key: PYNAMYTXFFCWNR-UHFFFAOYSA-N
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Description

"5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride" is a compound of interest within the realm of organic chemistry, particularly for its potential applications in the synthesis of pharmaceuticals and as a building block for various organic reactions. Its structural configuration, which includes a fluorine atom and a carboxylic acid group attached to a tetrahydroisoquinoline backbone, makes it a candidate for various synthetic pathways and chemical transformations.

Synthesis Analysis

The synthesis of related fluoro-tetrahydroisoquinoline derivatives often involves multi-step organic reactions, starting from simple precursors such as methylquinolines or cyclohexanone derivatives, proceeding through nitration, reduction, and cyclization steps. For example, the synthesis of flumequine, a molecule with a similar fluoroquinoline structure, utilizes a racemic mixture resolved with enantiomers of a chiral acid and confirmed by X-ray crystallography and NMR analysis (Bálint et al., 1999). These synthetic routes highlight the complexity and precision required in constructing fluoro-tetrahydroisoquinoline scaffolds.

Molecular Structure Analysis

The molecular structure of fluoro-tetrahydroisoquinoline derivatives is characterized by the presence of a fluorine atom, which can significantly influence the molecule's chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are essential tools in determining the exact configuration and stereochemistry of such compounds, providing insights into their three-dimensional arrangement and electronic environment. The detailed structure-activity relationships (SAR) can be derived from these analyses, aiding in the design of molecules with desired biological or chemical properties.

Chemical Reactions and Properties

Fluoro-tetrahydroisoquinoline compounds participate in various chemical reactions, including fluorine-amine exchange reactions, reductions, and alkylations, enabling the synthesis of a wide range of derivatives. These reactions are pivotal for modifying the core structure to enhance its reactivity or to introduce new functional groups that are critical for the compound's intended application. The presence of the fluorine atom plays a crucial role in these transformations, affecting the reactivity of adjacent groups and the overall molecule stability (Hargitai et al., 2018).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Regioisomers : The synthesis of regioisomers, such as N-substituted derivatives of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride, has been explored. For instance, in a study by Xia, Chen, and Yu (2013), a compound was isolated and identified as the N-substituted regioisomer of besifloxacin, which was synthesized from related quinoline-carboxylic acids (Xia, Chen, & Yu, 2013).

Antiviral and Antimicrobial Applications

  • Antiviral Activity : Some derivatives of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride have demonstrated antiviral properties. A study by Ivashchenko et al. (2014) synthesized various derivatives and evaluated their activity against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza (Ivashchenko et al., 2014).
  • Antibacterial Properties : Certain derivatives have shown antibacterial activity, particularly against Gram-positive strains. Al-Hiari et al. (2008) prepared derivatives via thermal lactamization and found notable activity against bacteria like S. aureus and B. subtilis (Al-Hiari, Abu-Dahab, & El-Abadelah, 2008).

Anticancer and Antitumor Potential

  • Antitumor Activity : Studies have also explored the potential of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride derivatives in anticancer treatments. El-Abadelah et al. (2007) synthesized optically pure N-(4-oxoquinolin-7-yl)-α-amino acids and observed significant cytotoxicity against breast carcinoma and lymphoid origin tumor cell lines (El-Abadelah et al., 2007).

Chemical Characterization and Derivatives

  • Chemical Characterization : The characterization of various derivatives of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride, such as their N-carboxy anhydride and N-acetyl derivatives, has been conducted to understand their properties better. Jansa, Macháček, and Bertolasi (2006) provided detailed analyses including NMR spectra and optical rotation (Jansa, Macháček, & Bertolasi, 2006).

Novel Antibacterial Agents

  • Development of New Antibacterial Agents : The compound has been used in the development of novel antibacterial agents. For instance, Kuramoto et al. (2003) designed m-aminophenyl groups as new N-1 substituents of quinolones, resulting in potent antibacterial activities against various bacteria (Kuramoto et al., 2003).

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroisoquinoline derivatives could involve the development of novel THIQ analogs with potent biological activity . These compounds could serve as potential therapeutic agents against various diseases, including cancer .

properties

IUPAC Name

5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2.ClH/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9;/h1-2,12H,3-5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNAMYTXFFCWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CC(=C21)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride

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